3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol
Description
3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol (CAS: 1538909-92-0) is a fluorinated thiolane derivative featuring a five-membered sulfur-containing ring (thiolane) substituted with a fluoro-methoxy aromatic group at the 3-position. Its molecular formula is C₁₁H₁₃FO₂S, with a molecular weight of 228.28 g/mol. The compound’s structure combines electron-withdrawing fluorine and electron-donating methoxy groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c1-14-10-3-2-8(6-9(10)12)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYYKWXSLEYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCSC2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiolane Family
3-(3-Methoxyphenyl)-4-methylthiolan-3-ol
- Molecular Formula : C₁₂H₁₆O₂S
- Molecular Weight : 224.32 g/mol
- Key Differences :
- Replaces the 3-fluoro substituent with a methyl group on the aromatic ring.
- Adds a methyl group at the 4-position of the thiolane ring.
- The methyl group enhances lipophilicity, which may improve membrane permeability but reduce metabolic stability .
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-fluoro-4-methoxyphenyl)propanoate
Heterocyclic Analogues with Varied Ring Systems
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol
- Molecular Formula: C₁₂H₁₆FNO₂
- Molecular Weight : 237.26 g/mol
- Key Differences: Replaces the thiolane ring with a pyrrolidine (nitrogen-containing five-membered ring). The hydroxyl group is positioned on a pyrrolidine-methanol backbone.
- Applications :
2-(4-Aminopiperidin-1-yl)-7-(3-fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Comparative Data Table
Key Research Findings
- Synthetic Challenges : The discontinued status of this compound may reflect difficulties in scalability or purification, as fluorinated thiolanes require specialized reagents (e.g., InCl₃ in triazole synthesis ).
- Biological Activity : Fluorine enhances target binding but may increase toxicity, whereas methoxy groups improve solubility. Pyrrolidine derivatives outperform thiolanes in drug discovery due to better pharmacokinetic profiles .
- Structural Flexibility : The 3-fluoro-4-methoxyphenyl group is adaptable across heterocycles, enabling diverse applications in medicinal and materials chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
